Comprehensive Structure Elucidation of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole: A Multi-Modal Analytical Guide
Comprehensive Structure Elucidation of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole: A Multi-Modal Analytical Guide
Executive Summary
The molecule 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole (Chemical Formula: C₄H₇BrN₂) is a halogenated pyrazoline derivative. Compounds containing the 3-bromo-4,5-dihydro-1H-pyrazole core are highly valued in both pharmaceutical development and agrochemistry, most notably serving as critical synthetic intermediates for anthranilic diamide insecticides such as chlorantraniliprole and cyantraniliprole[1].
Because the efficacy of these downstream active ingredients relies entirely on the regiochemistry of the pyrazole core, unambiguous structure elucidation of the intermediate is non-negotiable[2]. This whitepaper provides a rigorous, self-validating analytical framework for confirming the structure of 3-bromo-1-methyl-4,5-dihydro-1H-pyrazole using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy.
Molecular Architecture & Conformational Dynamics
Understanding the 3D conformation of the molecule is a prerequisite for interpreting its spectral data. The 4,5-dihydro-1H-pyrazole ring does not exist as a planar system. To alleviate the torsional strain between the adjacent sp³ hybridized C4 and C5 methylene groups, the ring adopts an envelope conformation [3].
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Hybridization: The N2 atom is sp² hybridized, participating in the C3=N2 double bond. Conversely, the N1 atom (bearing the methyl group) exhibits sp³-like character, pushing the N-methyl group out of the primary ring plane[3].
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Puckering: The chiral or pseudo-chiral C3 atom (or occasionally C5) acts as the "flap" of the envelope[3]. This puckering forces the protons on C4 and C5 into distinct pseudo-axial and pseudo-equatorial environments, which directly impacts their spin-spin coupling constants in ¹H NMR.
Multi-Modal Analytical Workflow
To ensure absolute structural certainty, we employ an orthogonal workflow where each analytical technique validates the findings of the others.
Multi-modal analytical workflow for pyrazoline structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
The first step in the elucidation process is confirming the molecular formula and the presence of the halogen.
Quantitative Data: HRMS Isotopic Pattern
Table 1: HRMS (ESI+) Isotopic Pattern for [M+H]⁺ (C₄H₈BrN₂⁺)
| Isotope | Exact Mass (m/z) | Relative Abundance (%) | Diagnostic Significance |
|---|---|---|---|
| ⁷⁹Br | 162.9871 | ~100.0 | Base peak; confirms the exact molecular formula. |
| ⁸¹Br | 164.9850 | ~97.3 | The ~1:1 ratio definitively confirms a single Bromine atom. |
Protocol 1: HRMS Acquisition & Validation
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Solubilization: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.
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Causality: Methanol ensures complete dissolution and provides a protic environment highly conducive to positive electrospray ionization (ESI+).
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Dilution: Dilute the stock solution 1:100 in Methanol containing 0.1% Formic Acid.
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Causality: Formic acid acts as a proton donor. The tertiary amine-like character of N1 in the pyrazoline ring is highly susceptible to protonation, yielding a robust [M+H]⁺ signal.
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Injection: Inject 5 µL into a Q-TOF or Orbitrap HRMS system operating in ESI+ mode.
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Self-Validating Checkpoint: Before proceeding to NMR, the analyst must verify the presence of the characteristic 1:1 doublet at m/z 162.9871 and 164.9850. If this isotopic signature is absent, the bromination step during synthesis failed, and the sample must be rejected[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy maps the atomic connectivity of the pyrazoline core.
Quantitative Data: NMR Assignments
Table 2: 1D and 2D NMR Assignments (in CDCl₃, 400 MHz)
| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | DEPT-135 Phase | Key HMBC Correlations |
|---|---|---|---|---|---|
| N1-CH₃ | 2.90 | s (3H) | 39.5 | Positive (CH₃) | C5 |
| C3 (C=N) | - | - | 128.5 | Quaternary (Null) | - |
| C4 (CH₂) | 3.10 | t (J = 9.5) (2H) | 38.2 | Negative (CH₂) | C3, C5 |
| C5 (CH₂) | 3.65 | t (J = 9.5) (2H) | 52.4 | Negative (CH₂) | C3, C4 |
Note: Exact shifts may vary slightly depending on concentration and temperature, but the relative shielding order remains constant.
Key 2D NMR (COSY and HMBC) correlations establishing the pyrazoline core.
Protocol 2: NMR Acquisition & Connectivity Mapping
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Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS.
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Causality: CDCl₃ is aprotic, preventing proton exchange, and provides a clear spectral window in the 2.5–4.0 ppm region where the pyrazoline methylene protons resonate.
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1D Acquisition (¹H, ¹³C, DEPT-135): Acquire standard ¹H and ¹³C spectra. Immediately follow with a DEPT-135 sequence.
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Causality: The DEPT-135 is critical to invert the phase of the C4 and C5 CH₂ signals (negative) relative to the N-CH₃ signal (positive). This resolves any ambiguity in the 35–55 ppm region where C4 and N-CH₃ carbon shifts often overlap.
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2D Acquisition (COSY, HSQC, HMBC):
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Causality: COSY maps the adjacent C4-C5 spin system. HMBC bridges the isolated N-CH₃ group to the core ring by detecting 3-bond couplings to C5, definitively proving the methyl group is attached to N1 and not C3.
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Self-Validating Checkpoint: Calculate the Degrees of Unsaturation (DoU) from the confirmed formula (C₄H₇BrN₂). DoU = 2 (one ring, one C=N double bond). The ¹³C NMR must show exactly one sp² hybridized carbon (C3 at ~128.5 ppm). If additional sp² signals appear (>100 ppm), the sample contains olefinic/aromatic impurities or has undergone unwanted ring-opening.
Vibrational Spectroscopy (FT-IR)
While MS and NMR provide the core structural proof, FT-IR offers rapid orthogonal validation of the functional moieties.
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C=N Stretch: A sharp, distinct absorption band is observed between 1580–1620 cm⁻¹ , confirming the presence of the endocyclic imine bond.
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C-Br Stretch: A strong absorption band in the fingerprint region between 600–700 cm⁻¹ validates the carbon-halogen bond.
By ensuring that the HRMS isotopic ratios, the NMR DoU/connectivity maps, and the FT-IR functional group frequencies all align, the structure of 3-Bromo-1-methyl-4,5-dihydro-1H-pyrazole is elucidated with absolute, self-validating certainty.
References
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[3] 3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole - IUCr Journals. URL:
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[1] CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents. URL:
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[2] CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof - Google Patents. URL:
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[4] methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate - CAS号1784137-59-2 - 摩熵化学 (Molaid). URL:
Sources
- 1. CN111072630A - Preparation method and application of bromopyrazole compound intermediate - Google Patents [patents.google.com]
- 2. CN110396079A - A kind of preparation method of chlorantraniliprole intermediate and application thereof - Google Patents [patents.google.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate - CAS号 1784137-59-2 - 摩熵化学 [molaid.com]
